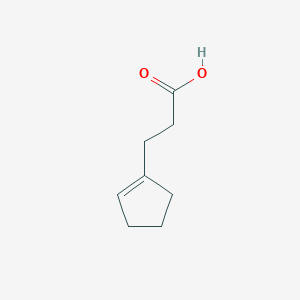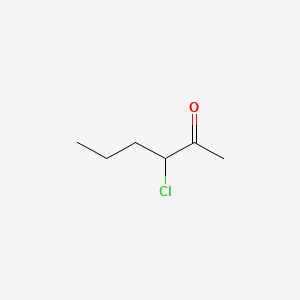
3-Chlorohexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorohexan-2-one is an organic compound with the molecular formula C6H11ClO It is a chlorinated ketone, specifically a chloro-substituted hexanone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chlorohexan-2-one can be synthesized through several methods. One common approach involves the chlorination of hexan-2-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the oxidation of 3-chlorohexanol. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction conditions must be carefully controlled to prevent over-oxidation to carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorohexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can convert the ketone to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted hexanones with various functional groups.
Reduction: Yields 3-chlorohexanol.
Oxidation: Results in 3-chlorohexanoic acid.
Aplicaciones Científicas De Investigación
3-Chlorohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-chlorohexan-2-one involves its reactivity as a chlorinated ketone. The chlorine atom makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
3-Chlorohexan-2-one can be compared with other similar compounds such as:
3-Bromohexan-2-one: Similar in structure but with a bromine atom instead of chlorine. Bromine is less electronegative than chlorine, affecting the reactivity and selectivity of reactions.
3-Iodohexan-2-one: Contains an iodine atom, which is larger and more polarizable than chlorine, leading to different reaction kinetics and mechanisms.
3-Fluorohexan-2-one: Fluorine is more electronegative than chlorine, resulting in a stronger inductive effect and different chemical behavior.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
2832-55-5 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
3-chlorohexan-2-one |
InChI |
InChI=1S/C6H11ClO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 |
Clave InChI |
BMAOXIKHKBCNHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



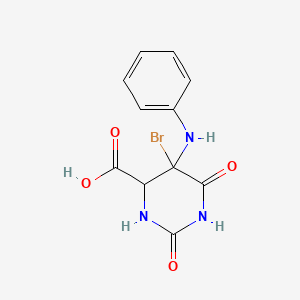

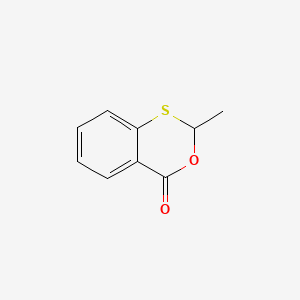
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
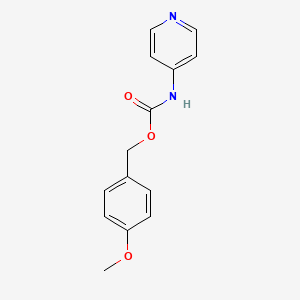
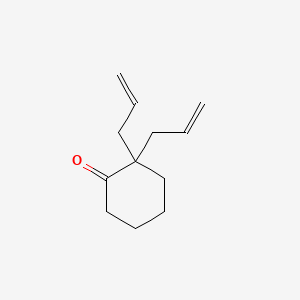
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
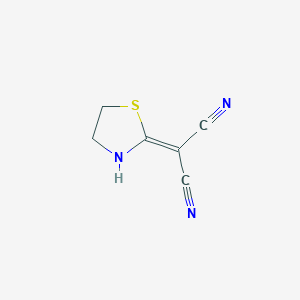
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)

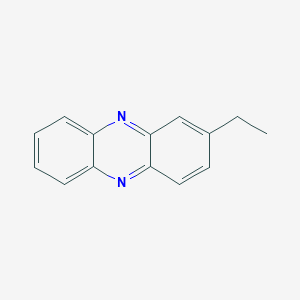
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
